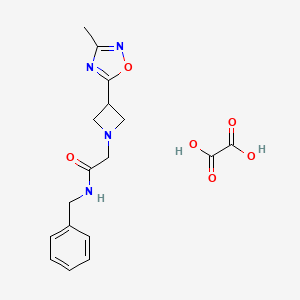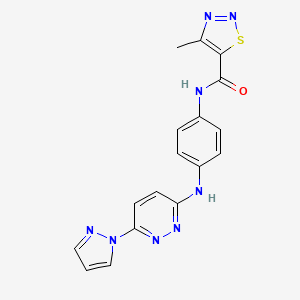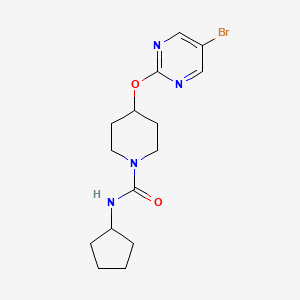![molecular formula C10H11N3O2 B2588499 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione CAS No. 1016683-39-8](/img/structure/B2588499.png)
3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 1016683-39-8 . It has a molecular weight of 205.22 . The IUPAC name for this compound is 3-(2-aminobenzyl)-2,4-imidazolidinedione .
Molecular Structure Analysis
The InChI code for “3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione” is 1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthetic Pathways and Derivatives Formation:
- 3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione analogs have been synthesized through regio-controlled nucleophilic attacks, yielding products like 3-(2-thienyl)imidazolidine-2,4-dione and thieno[2,3-e][1,4]diazepine-2,5-dione analogs (Brouillette et al., 2009).
- Novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones have been synthesized starting from 3-phenyl-3-aminoquinoline-2,4-diones and isothiocyanates, providing access to various novel compounds (Klásek et al., 2010).
Crystal Structure and Molecular Interactions:
- The crystal structure of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, a derivative, reveals insights into its planarity and the interactions within its molecular structure, highlighting the significance of hydrogen bonding and molecular packing (Sethusankar et al., 2002).
Chemical Properties and Reactions:
- The compound has been involved in reactions leading to the synthesis of 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione, showcasing unexpected structural outcomes and emphasizing the importance of such reactions for generating pharmaceutical intermediates (Aydin et al., 2013).
Microwave-Assisted Synthesis:
- Microwave-assisted synthesis methods have been utilized to create derivatives like 3-(thien-3-yl)imidazolidine-2,4-dione, demonstrating the efficiency of such methods in producing optically pure derivatives rapidly (Brouillette et al., 2007).
Antitumor Activity and Molecular Modeling
Antitumor Activity Evaluation:
- Certain derivatives have been designed, synthesized, and evaluated for their antitumor activity, indicating potential in targeting cancerous cells. The structure-activity correlation and molecular modeling studies provide a foundation for further optimization in medicinal chemistry (El-Sayed et al., 2018).
Molecular Structure and Pharmaceutical Applications:
- The study of the molecular structure of 3-amino-5-methyl-5-(4-pyridyl)hydantoin, a related compound, emphasizes the significance of hydrogen-bonded networks in the crystal structure, influencing pharmaceutical properties (Varbanov et al., 2009).
Safety and Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-[(2-aminophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6,11H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFBXGAGQCUTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2588417.png)
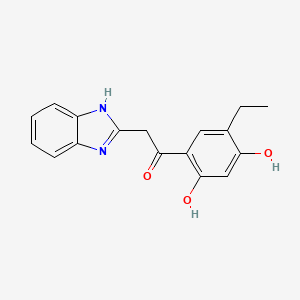

![6-[5-[2-(4-Oxoquinazolin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2588421.png)
![2-(5-amino-3-(furan-2-yl)-1H-pyrazol-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2588424.png)
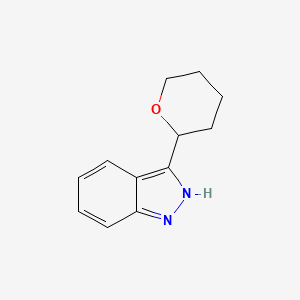
![N~1~-ethyl-2-[7-(4-fluoroanilino)-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2588427.png)
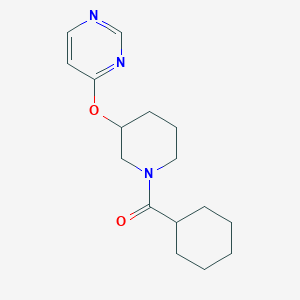
![N-(1-cyano-1-cyclopropylethyl)-2-{3-methyl-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2588430.png)
